N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine
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Overview
Description
N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a nitro group, a methyl group, and an amine group attached to a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 5-methyl-2-aminopyridine to introduce the nitro group. This is followed by a coupling reaction with 2-fluoroaniline under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: Formation of N-(2-Fluorophenyl)-5-methyl-3-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(2-Fluorophenyl)-5-carboxy-3-nitropyridin-2-amine.
Scientific Research Applications
N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and fluorine atom can influence its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-5-methyl-3-aminopyridin-2-amine
- N-(2-Fluorophenyl)-5-carboxy-3-nitropyridin-2-amine
- N-(2-Fluorophenyl)-3-nitropyridin-2-amine
Uniqueness
N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine is unique due to the specific combination of substituents on the pyridine ring. The presence of the nitro group, methyl group, and fluorophenyl ring imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62052-38-4 |
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Molecular Formula |
C12H10FN3O2 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H10FN3O2/c1-8-6-11(16(17)18)12(14-7-8)15-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15) |
InChI Key |
PQFUJKNYJDXVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2=CC=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
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